molecular formula C19H26N2O4S B2724579 Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate CAS No. 1287129-25-2

Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate

Cat. No. B2724579
CAS RN: 1287129-25-2
M. Wt: 378.49
InChI Key: QTOWFGNBSCCYAM-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate, commonly known as M2-TB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacological Applications

One of the primary applications of this compound lies in its role as a precursor in the synthesis of pharmacologically active molecules. For instance, Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the compound's utility in generating molecules with significant pharmacological activity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Similarly, Ohkata, Takee, & Akiba (1985) investigated the alkylation and oxidation of related thiazocine derivatives, indicating the compound's importance in chemical transformations leading to novel structures with potential pharmacological benefits (Ohkata, Takee, & Akiba, 1985).

Catalytic Aminocarbonylation

The compound also finds application in catalytic processes, such as in the work by Müller et al. (2005), who explored the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This research underscores the compound's role in facilitating catalytic reactions that yield carboxamides and oxo-carboxamide type derivatives, which are of significant interest in synthetic organic chemistry and drug development (Müller et al., 2005).

Cyclization Reactions and Pharmacological Properties

Another area of application is highlighted by Maliszewska-Guz et al. (2005), who demonstrated the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives, exploring their pharmacological properties. This work illustrates the compound's utility in creating structures that may exhibit beneficial effects on the central nervous system (Maliszewska-Guz et al., 2005).

Chemical and Physical Properties

Furthermore, studies on the chemical and physical properties of related sulfonamides and thiazoles, such as those by Quan, Daniels, & Kumler (1954), provide insight into the molecular characteristics and potential reactivity of compounds within this chemical class. This research contributes to a deeper understanding of the compound's behavior in various chemical contexts and its implications for drug design and synthesis (Quan, Daniels, & Kumler, 1954).

properties

IUPAC Name

methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-25-18(23)12-21-19(24)15-9-5-6-10-16(15)26-13-17(22)20-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOWFGNBSCCYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1SCC(=O)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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